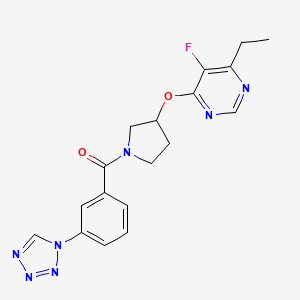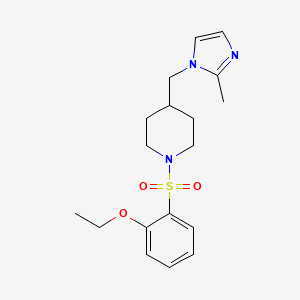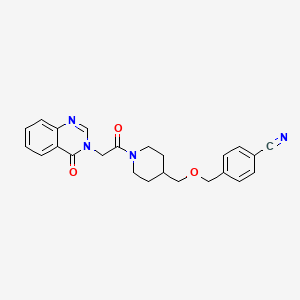
(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. In the first step, 1-(4-(1H-tetrazol-1-yl)phenyl)ethanone is synthesized from sodium azide and triethyl orthoformate. Next, the first-generation dendrimer, 2,4,6-(tris(tetrazole-1-yl-(4-acetylphenyl))-1,3,5-triazine (G1) , is generated from cyanuric chloride and 4-tetrazoylacetophenone via a Friedel–Crafts reaction. Finally, 2,4,6-tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers are prepared from G1 through a Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .
Molecular Structure Analysis
The compound’s molecular structure consists of a tetrazole-containing phenyl group linked to a pyrrolidin-1-yl-methanone moiety. The tetrazole ring provides unique reactivity due to its nitrogen-rich nature, making it an interesting structural unit for dendrimer construction .
Mécanisme D'action
Target of Action
Compounds containing 1h-tetrazole have been known to exhibit antifungal properties
Mode of Action
The exact mode of action of this compound is currently unknown. Tetrazoles are known to react with acidic materials and strong oxidizers . This suggests that the compound may interact with its targets by reacting with acidic residues or oxidizing agents within the target molecules.
Biochemical Pathways
Compounds containing 1h-tetrazole have been associated with antifungal activities , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.
Result of Action
Given its potential antifungal properties , it may result in the inhibition of fungal growth and reproduction.
Propriétés
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-2-15-16(19)17(21-10-20-15)28-14-6-7-25(9-14)18(27)12-4-3-5-13(8-12)26-11-22-23-24-26/h3-5,8,10-11,14H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSOYYFMFUCXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2902889.png)

![1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2902897.png)


![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide](/img/structure/B2902901.png)
![5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2902902.png)
![N-Ethyl-N-[2-[(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2902903.png)
![ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2902904.png)
![3-Methyl-7-[(3-methylphenyl)methylthio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2902907.png)
![2-oxo-6-(phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B2902908.png)
![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2902909.png)
![3-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2902910.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2902911.png)
